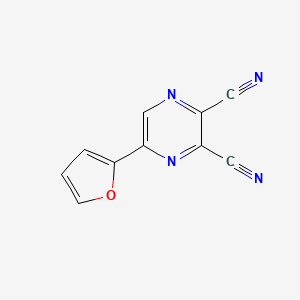

5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

72545-80-3 |

|---|---|

Molecular Formula |

C10H4N4O |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

5-(furan-2-yl)pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C10H4N4O/c11-4-7-8(5-12)14-9(6-13-7)10-2-1-3-15-10/h1-3,6H |

InChI Key |

DTZXKTBYWKXSJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(C(=N2)C#N)C#N |

Origin of Product |

United States |

Advanced Computational and Theoretical Investigations of 5 Furan 2 Yl Pyrazine 2,3 Dicarbonitrile

Charge Transfer Phenomena and Intrinsic Electronic Properties

The electronic character of 5-(furan-2-yl)pyrazine-2,3-dicarbonitrile is dominated by the interplay between the electron-donating furan (B31954) moiety and the electron-withdrawing pyrazine-2,3-dicarbonitrile (B77751) core. This inherent donor-acceptor structure gives rise to significant charge transfer phenomena and interesting electronic properties, which have been explored through advanced computational methods.

Excited-State Photoinduced Electron Transfer Processes

Upon photoexcitation, molecules with donor-acceptor architectures can undergo photoinduced electron transfer (PET), a fundamental process in photochemistry and materials science. In the case of pyrazine (B50134) derivatives, theoretical studies have elucidated the mechanisms of charge separation and recombination. For instance, in a related charge-transfer complex involving an acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile acceptor, first-principles quantum mechanics have been used to quantitatively describe the rate of charge transfer. These studies show that external factors, such as an electric field, can significantly influence the rates of charge separation and recombination, a crucial consideration for the design of novel optoelectronic devices. While specific experimental or computational data for the excited-state dynamics of this compound is not available, the principles from related systems suggest that the furan donor and dicyanopyrazine acceptor would facilitate efficient intramolecular charge transfer upon excitation.

Theoretical Design of Push-Pull Molecular Architectures

The "push-pull" design, which involves linking an electron-donating group (push) to an electron-accepting group (pull) through a π-conjugated spacer, is a powerful strategy for creating molecules with tailored electronic and optical properties. The title compound, this compound, is a quintessential example of a push-pull system, with the furan ring acting as the donor and the dicyanopyrazine unit as the acceptor.

Theoretical design and computational modeling play a pivotal role in optimizing these architectures. Density Functional Theory (DFT) calculations are commonly employed to predict key electronic parameters. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were used to determine Frontier Molecular Orbitals (HOMO and LUMO), energy gaps, and other reactivity parameters. These calculations demonstrated how varying the substituent on the aryl ring systematically tunes the electronic properties of the molecule. Similar computational approaches applied to this compound would allow for the prediction of its electronic behavior and guide the design of derivatives with enhanced charge-transfer characteristics for applications in areas like nonlinear optics and organic electronics.

| Molecular System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazine | -7.01 | -0.98 | 6.03 |

| Pyridine | -6.89 | -0.76 | 6.13 |

| Pyrimidine | -7.23 | -1.12 | 6.11 |

| Pyridazine | -7.42 | -1.09 | 6.33 |

This table presents DFT-calculated electronic properties of parent azine compounds to illustrate the intrinsic properties of the pyrazine core relative to other heterocycles.

Computational Assessment of Nitrile Group Electron-Withdrawing Effects

The two nitrile (-CN) groups at the 2 and 3 positions of the pyrazine ring are powerful electron-withdrawing groups, a fact that is central to the electronic properties of this compound. Computational chemistry provides a quantitative measure of this effect. The pyrazine-2,3-dicarbonitrile moiety is a known component in the synthesis of novel molecules with potential herbicidal activity, where its electron-accepting nature is key to its biological function.

DFT studies on related heterocyclic systems confirm the strong inductive and mesomeric electron-withdrawing capabilities of nitrile groups. These groups significantly lower the energy of the LUMO, enhancing the electron-acceptor character of the pyrazine ring. This, in turn, promotes a more effective intramolecular charge transfer from the furan donor to the pyrazine acceptor. Natural Bond Orbital (NBO) analysis and charge decomposition analysis are computational tools that can precisely map the electron density distribution within the molecule, quantifying the extent of charge transfer from the furan to the dicyanopyrazine unit. While specific computational data for this compound is not presently available, the established effects of dinitrile substitution on aromatic systems confirm their critical role in defining the molecule's push-pull character.

Coordination Chemistry and Ligand Properties of 5 Furan 2 Yl Pyrazine 2,3 Dicarbonitrile

Role of Pyrazine-2,3-dicarbonitrile (B77751) as an Electron-Deficient Ligand

The pyrazine-2,3-dicarbonitrile scaffold is a quintessential example of an electron-deficient ligand. This characteristic arises from the synergistic electron-withdrawing effects of the two nitrogen atoms within the pyrazine (B50134) ring and the two cyano groups attached at the 2 and 3 positions. The nitrogen heteroatoms make the aromatic ring π-deficient, and this effect is significantly amplified by the potent inductive and resonance electron-withdrawing nature of the nitrile substituents. This pronounced electron deficiency is a defining feature of its coordination chemistry, influencing its interactions with metal centers and its role in supramolecular constructions.

As a multidentate ligand, 5-(furan-2-yl)pyrazine-2,3-dicarbonitrile offers several potential coordination sites for transition metals. The primary interaction points are the two nitrogen atoms of the pyrazine ring and the nitrogen atoms of the two nitrile groups.

Common interaction modalities include:

Bridging Ligand: The most common coordination mode for pyrazine and its derivatives involves the two ring nitrogen atoms (N1 and N4) bridging two different metal centers. This μ-N,N' coordination is fundamental to the formation of one-dimensional chains, two-dimensional grids, and three-dimensional coordination polymers. bendola.commdpi.com

Chelating Ligand: A metal center can be chelated by one of the pyrazine nitrogen atoms and the nitrogen atom of the adjacent nitrile group. This forms a stable five-membered ring, a strategy often employed in coordination chemistry to enhance complex stability.

Monodentate Coordination: While less common for the pyrazine ring itself in the presence of two available nitrogen atoms, coordination through a single nitrile nitrogen is possible, especially if other coordination sites are sterically hindered.

Combined Bridging and Chelation: In polynuclear complexes, it is conceivable for the ligand to bridge two metal centers via the pyrazine nitrogens while also chelating to one of them through a nitrile group, leading to complex, high-dimensional structures.

The furan-2-yl substituent does not typically act as a primary coordination site in the presence of the stronger nitrogen donors of the pyrazine and nitrile groups. However, its oxygen atom could potentially engage in weaker interactions, particularly with hard metal ions, or participate in hydrogen bonding within the crystal lattice.

The Lewis acid-base interactions in complexes of this compound are nuanced.

Lewis Basicity: The primary Lewis basic sites are the lone pairs of electrons on the pyrazine and nitrile nitrogen atoms, which are donated to a Lewis acidic metal center to form a coordinate covalent bond. However, the strong electron-withdrawing character of the dicarbonitrile-substituted pyrazine ring significantly reduces the basicity of the nitrogen atoms compared to unsubstituted pyrazine. This means that coordination typically requires strongly electrophilic (Lewis acidic) metal centers.

Lewis Acidity (π-acidity): The electron-deficient π-system of the ligand can act as a Lewis acid, accepting electron density from electron-rich, low-valent transition metals via π-backbonding. This interaction stabilizes the metal-ligand bond and can influence the electronic properties and reactivity of the resulting complex. The coordination to a metal cation further enhances the π-acidity of the pyrazine ring. bendola.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazine-dicarbonitrile ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govvnu.edu.vn The final structure can be highly dependent on the choice of metal, the counter-ion, the solvent, and the reaction stoichiometry. mdpi.com For instance, the synthesis of pyrazine-2,3-dicarbonitrile derivatives can be achieved through the condensation of furan-2,3-diones with diaminomaleonitrile (B72808). researchgate.net

Characterization of the resulting complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Crucial for observing the coordination of the nitrile groups. Upon coordination to a metal center, the C≡N stretching frequency (typically ~2230 cm⁻¹) shifts, usually to a higher wavenumber, providing direct evidence of metal-nitrile bonding. nih.gov

NMR Spectroscopy: Can be used to characterize diamagnetic complexes in solution.

Elemental Analysis and Mass Spectrometry: Used to confirm the stoichiometry and composition of the synthesized complexes. nih.gov

Chelation involving the N(pyrazine)-C-C-N(nitrile) moiety is a key strategy for forming stable, often mononuclear, complexes. This approach leverages the chelate effect, where the formation of a ring structure enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. This coordination mode is particularly effective in directing the geometry around a metal center and can be used to construct discrete molecular units that may serve as building blocks for larger assemblies.

The rigid, linear, and ditopic nature of the pyrazine core makes it an exceptional building block, or "tecton," for metal-directed supramolecular assembly. rsc.org By linking metal centers, pyrazine-2,3-dicarbonitrile and its derivatives can be used to construct a variety of extended architectures with predictable geometries and potentially functional properties, such as porosity. The combination of bridging pyrazine units and potentially coordinating nitrile groups allows for the formation of complex, high-dimensional metal-organic frameworks (MOFs). mcpherson.edu The specific geometry of the resulting assembly is guided by the coordination preference of the metal ion (e.g., tetrahedral, square planar, octahedral). researchgate.netrsc.org

Electronic and Steric Influence of Pyrazine and Nitrile Moieties on Coordination

The coordination behavior of this compound is a direct consequence of the electronic and steric properties of its constituent parts.

Electronic Effects:

Pyrazine Ring: As a π-deficient heterocycle, it lowers the energy of the ligand's frontier orbitals. Its primary role is as a σ-donor through its nitrogen lone pairs.

Nitrile Groups: These are powerful electron-withdrawing groups. They decrease the electron density on the pyrazine ring, reducing its σ-donor capability (basicity) but enhancing its π-acceptor properties. The nitrile nitrogen itself is a σ-donor.

Furan-2-yl Group: In contrast to the rest of the molecule, the furan (B31954) ring is an electron-rich aromatic system. As a substituent at the 5-position, it acts as an electron-donating group through the resonance effect, pushing electron density into the pyrazine ring. This partially counteracts the electron-withdrawing effects of the cyano groups and ring nitrogens, thereby increasing the Lewis basicity of the pyrazine nitrogen at the 4-position compared to the unsubstituted pyrazine-2,3-dicarbonitrile. This electronic modulation can fine-tune the ligand's affinity for different metal ions.

Steric Effects:

The planar nature of the pyrazine and furan rings imposes significant geometric constraints on the resulting metal complexes.

The furan-2-yl group at the 5-position introduces steric bulk. This can influence the ligand's ability to approach a metal center and can dictate the packing of molecules in the solid state, potentially preventing the formation of certain polymeric structures that might be accessible to less hindered pyrazine ligands. The orientation of the furan ring relative to the pyrazine ring can create specific pockets or channels within a supramolecular assembly. nih.gov

Electronic Perturbations from the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent π-deficiency makes the pyrazine core a weak σ-donor but a potential π-acceptor, capable of stabilizing low-valent metal centers through back-bonding. In this compound, this electronic landscape is significantly perturbed by the substituents at the 2, 3, and 5 positions.

Dicarbonitrile Group Influence : Conversely, the two nitrile groups at the C2 and C3 positions are powerful electron-withdrawing groups due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. Their strong inductive and mesomeric effects drastically lower the electron density across the pyrazine ring, reducing the σ-donor capability of the ring nitrogens.

This "push-pull" electronic configuration—with an electron-donating group on one side of the ring and two strong electron-withdrawing groups on the other—creates a highly polarized molecule. This polarization influences the ligand's ability to coordinate with metal ions, affecting the stability and electronic properties of the resulting complexes. The reduced basicity of the pyrazine nitrogens suggests that stronger Lewis acidic metal centers would be required for effective coordination.

Contribution of Nitrile Groups to Coordination and Reactivity Profiles

The nitrile groups in this compound are not merely passive electronic modifiers; they can actively participate in the formation and stabilization of coordination compounds. Their contribution is twofold: direct coordination to metal centers and participation in non-covalent interactions.

The nitrogen atom of a nitrile group possesses a lone pair of electrons and can act as a donor, binding end-on to a metal ion. While typically weaker coordinators than pyrazine nitrogens, their involvement can lead to the formation of polynuclear structures or coordination polymers. In some cases, particularly with specific metal ions, the presence of multiple nitrile donors in the coordination sphere can create a ligand field strength suitable for inducing phenomena such as spin-crossover. researchgate.net

Furthermore, the nitrile functionality is a potent hydrogen bond acceptor. mdpi.com This allows it to form secondary interactions with co-ligands (like water or ammonia) or with counter-ions, which can play a crucial role in dictating the crystal packing and supramolecular architecture of the resulting metal complexes. The reactivity profile is also altered; the strong electron-withdrawing nature of the nitrile groups deactivates the pyrazine ring towards electrophilic attack but may activate adjacent carbon atoms for nucleophilic substitution, although such reactions are generally difficult on a dicyanopyrazine core.

| Interaction Type | Description | Expected Spectroscopic Evidence (IR) |

|---|---|---|

| Direct Coordination (σ-donation) | The lone pair on the nitrile nitrogen atom binds directly to a metal center. | Shift of the ν(C≡N) stretching frequency to a higher wavenumber (typically +15 to +60 cm⁻¹) upon coordination. |

| Hydrogen Bonding | The nitrile nitrogen acts as an acceptor for hydrogen bonds from protic co-ligands or solvents. | Minor shift or broadening of the ν(C≡N) stretching frequency compared to the free ligand. |

| Bridging Ligand | The ligand bridges two metal centers, potentially using both a pyrazine nitrogen and a nitrile nitrogen. | Complex vibrational spectra with multiple ν(C≡N) bands, indicating different coordination environments for the nitrile groups. |

| Inductive Electronic Effect | Withdraws electron density from the pyrazine ring, modulating the basicity of the ring nitrogens. | Indirectly observed through changes in the vibrational frequencies of the pyrazine ring modes upon complexation. |

Advanced Structural Elucidation of Coordination Compounds

Determining the precise structure of coordination compounds formed with this compound requires a combination of advanced analytical techniques. Since direct structural data for complexes of this specific ligand are not available, the methodologies described are based on established practices for analogous coordination compounds. nih.govnih.gov

Spectroscopic Methods are crucial for characterizing the compounds in various states and for corroborating the diffraction data.

Infrared (IR) and Raman Spectroscopy : These techniques are highly sensitive to changes in the ligand's vibrational modes upon coordination. A key diagnostic feature would be the shift in the ν(C≡N) stretching frequency, which typically occurs around 2220-2240 cm⁻¹. An increase in this frequency is a strong indicator of the nitrile group's direct coordination to a metal ion. nih.gov Shifts in the pyrazine ring breathing and stretching modes would confirm the involvement of the ring nitrogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can reveal the ligand's coordination mode in solution. Significant shifts in the resonances of the pyrazine and furan protons upon complexation provide insights into the changes in the electronic environment and the points of metal attachment.

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal center and ligand-to-metal or metal-to-ligand charge transfer bands. These spectra help in determining the coordination geometry (e.g., octahedral vs. tetrahedral) and understanding the electronic interplay between the metal and the ligand.

| Technique | Information Provided | Key Observable for this compound Complexes |

|---|---|---|

| Single-Crystal X-ray Diffraction | Definitive 3D structure, bond lengths, bond angles, coordination number, geometry, supramolecular interactions. | Identification of coordinating atoms (pyrazine-N vs. nitrile-N), metal-ligand bond distances. |

| Infrared (IR) Spectroscopy | Identification of functional groups and their involvement in bonding through vibrational frequency shifts. | Shift in ν(C≡N) stretch (ca. 2230 cm⁻¹); shifts in pyrazine ring vibrations (ca. 1400-1600 cm⁻¹). |

| NMR Spectroscopy | Structure and bonding in solution for diamagnetic complexes. | Downfield or upfield shifts of pyrazine and furan proton signals upon metal coordination. |

| UV-Visible Spectroscopy | Electronic transitions, information on metal ion's d-orbital splitting and coordination environment. | Appearance of d-d transition bands and charge-transfer bands characteristic of the metal and its geometry. |

| Elemental Analysis | Determination of the empirical formula and ligand-to-metal stoichiometry. | Confirmation of the ratio of metal, ligand, counter-ions, and solvent molecules in the isolated solid. |

Advanced Materials Science Applications of 5 Furan 2 Yl Pyrazine 2,3 Dicarbonitrile Derivatives

Organic Semiconductor Applications

The inherent electronic properties of 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile make its derivatives prime candidates for use in organic semiconductors. The fusion of the strongly electron-withdrawing dicyanopyrazine unit with the π-rich furan (B31954) moieties allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor in designing high-performance semiconductor devices.

Molecular Building Blocks for π-Conjugated Organic Semiconductors

Derivatives of 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile serve as fundamental building blocks for creating advanced π-conjugated organic semiconductors. The planarity of the central pyrazine (B50134) ring, combined with the furan units, facilitates effective π-orbital overlap along the molecular backbone when incorporated into larger polymeric or oligomeric systems. This extended π-conjugation is essential for efficient charge transport.

The pyrazine core, functionalized with two cyano groups, acts as a potent electron acceptor. When this acceptor core is chemically linked with various electron-donating units (donors), it forms materials with a pronounced donor-acceptor (D-A) character. This D-A architecture is a cornerstone of modern organic semiconductor design, leading to materials with tunable bandgaps and enhanced charge carrier mobility. For instance, polymers incorporating pyrazine units have demonstrated significant potential in various optoelectronic applications. While specific polymers based on the 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile core are still an emerging area of research, the foundational properties of this building block suggest its utility in creating novel D-A copolymers for organic field-effect transistors (OFETs) and other electronic devices.

Design Principles for n-Type Organic Semiconductors

There is a significant demand for stable and efficient n-type (electron-transporting) organic semiconductors to complement the more common p-type (hole-transporting) materials in devices like organic complementary logic circuits. The design of such materials hinges on creating molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate electron injection and transport while maintaining stability in ambient conditions.

Derivatives of 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile are intrinsically suited for n-type applications. The key design principles leveraging this molecular core include:

Strong Electron-Withdrawing Core : The pyrazine ring, particularly when substituted with two cyano groups (-CN), is a powerful electron-withdrawing unit. This structural feature significantly lowers the LUMO energy level of the molecule, which is a primary requirement for efficient electron injection from common electrodes (e.g., gold, aluminum) and for stable n-type operation.

Heteroatom Introduction : The presence of four nitrogen atoms in the pyrazine ring inherently enhances the electron-deficient nature of the core. This is a common strategy to convert p-type materials into n-type or ambipolar semiconductors.

Extension of Conjugation : Attaching furan rings and subsequently polymerizing or extending the molecule with other conjugated units can further stabilize the LUMO level and enhance intermolecular electronic coupling, which is crucial for charge hopping between molecules in a solid-state device. Fused-ring pyrazine derivatives have shown that larger pyrazine cores lead to lower LUMO levels and higher electron mobilities.

The combination of these features makes the 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile framework a highly promising platform for the rational design of next-generation n-type organic semiconductors.

Theoretical and Experimental Studies of Charge Carrier Transport Mechanisms

Understanding the mechanisms of charge carrier transport in organic semiconductors is vital for optimizing device performance. This is typically investigated through a combination of theoretical modeling and experimental characterization. For materials based on 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile derivatives, computational methods like Density Functional Theory (DFT) are invaluable.

Theoretical studies on analogous systems, such as polythieno[3,4-b]pyrazine, reveal critical insights. DFT calculations can predict key parameters that govern charge transport, including:

Reorganization Energy (λ) : This is the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable for faster charge transfer. The rigid structure of the pyrazine core is expected to contribute to a low reorganization energy.

Electronic Coupling (Transfer Integral, V) : This parameter quantifies the extent of electronic interaction between adjacent molecules in the solid state and is highly dependent on their packing arrangement (e.g., π-stacking distance).

Frontier Molecular Orbital (FMO) Levels : DFT is used to calculate the HOMO and LUMO energy levels, which determine the ease of charge injection and the material's stability.

Experimentally, the charge carrier mobility of these materials would be characterized using devices like OFETs. The performance of OFETs based on fused-ring pyrazine compounds has been shown to be sensitive to the core structure, with larger cores leading to more ordered thin-film morphologies and higher electron mobilities. Techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) would be employed to probe the thin-film morphology and molecular packing, providing a crucial link between the material's solid-state structure and its experimentally measured charge transport properties.

Optoelectronic Materials Science

The unique electronic structure of 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile derivatives, characterized by a strong intramolecular charge transfer (ICT) character, makes them highly suitable for a range of optoelectronic applications, from lighting to energy conversion.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The key requirement for a TADF emitter is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The donor-acceptor design of molecules incorporating the 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile core is highly conducive to achieving TADF. In such a D-A molecule, the HOMO is localized on the donor part and the LUMO on the acceptor part. This spatial separation of the frontier orbitals leads to a small ΔEST. Pyrazine-based acceptors have been successfully used to construct TADF molecules. For instance, emitters with an imidazo-pyrazine-5,6-dicarbonitrile acceptor have been synthesized and shown to exhibit TADF.

For a hypothetical TADF emitter based on the furan-pyrazine core, the design would involve attaching electron-donating groups (like carbazole (B46965) or acridine) to the core. The properties of such an emitter can be compared to known pyrimidine-based TADF materials, which also utilize nitrogen-containing heterocycles as acceptors.

| Emitter (Acceptor Core) | Emission Peak (nm) | ΔEST (eV) | Photoluminescence Quantum Yield (PLQY, %) | Delayed Fluorescence Lifetime (μs) |

|---|---|---|---|---|

| Pyridine-dicarbonitrile Core Emitter | 600 (Orange-Red) | 0.04 | - | ~1.5 |

| 2-Cyanopyrazine Core Emitter | 488 (Blue) | <0.1 | ~40 (in film) | 1.9 |

| Imidazo-pyrazine-dicarbonitrile Core Emitter | ~550 (Yellow) | - | - | - |

| Hypothetical Furan-Pyrazine-Dicarbonitrile Emitter | Tunable (Visible) | <0.2 (Predicted) | High (Predicted) | - |

Data for analogous systems are presented to illustrate the potential of the pyrazine-dicarbonitrile core in TADF applications.

Charge Transfer Complexes for Photovoltaic Applications

Organic photovoltaic (OPV) devices rely on the creation of a charge-separated state, which is typically achieved at the interface between an electron donor and an electron acceptor material. The blend of these two materials forms a bulk heterojunction where light absorption leads to exciton (B1674681) formation, followed by charge transfer at the D-A interface.

Derivatives of 5,6-di(furan-2-yl)pyrazine-2,3-dicarbonitrile, with their strong electron-accepting nature, are excellent candidates for use as the acceptor material in OPV blends. The key properties that make them suitable include:

Strong Absorption in the Visible Spectrum : The intramolecular charge transfer within D-A molecules based on this core can lead to broad and strong absorption of sunlight.

Favorable LUMO Energy Level : The acceptor's LUMO level must be appropriately aligned with the donor's LUMO to provide a sufficient energetic driving force for exciton dissociation. The dicyanopyrazine core allows for tuning of this level.

Good Electron Mobility : Once charges are separated, the acceptor material must efficiently transport electrons to the electrode. As discussed, these materials are designed for good n-type charge transport.

Supramolecular Architecture in Functional Material Design

The precise arrangement of molecules into ordered, functional superstructures is a cornerstone of modern materials science. Derivatives of 5-(furan-2-yl)pyrazine-2,3-dicarbonitrile are adept at forming such architectures, guided by a range of specific, non-covalent interactions that dictate their assembly into complex and useful materials.

The self-assembly of pyrazine dicarbonitrile derivatives is governed by a sophisticated interplay of weak intermolecular forces. These interactions, though individually modest in strength, collectively provide the directional information necessary to build robust, higher-order structures.

Nitrile-Nitrile Interactions: The cyano (C≡N) groups are pivotal in directing molecular assembly. The polarized nature of the nitrile bond allows for dipole-dipole interactions, where the electron-rich nitrogen atom of one group interacts with the electron-poor carbon atom of another. These can manifest as weak, T-shaped C≡N⋯C≡N contacts, which have been observed in the crystal structures of related nitrile-containing coordination complexes. rsc.org Computational studies using Density Functional Theory (DFT) can be employed to analyze and quantify the weak nature of these interactions. rsc.org

π-π Stacking: The aromatic character of both the central pyrazine ring and the furan substituent makes π-π stacking a dominant force in the solid-state packing of these molecules. These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing significantly to the stability of the crystal lattice. mdpi.com The specific geometry of these interactions (e.g., stacked, T-shaped, parallel displaced) influences the electronic properties of the resulting material. mdpi.comresearchgate.net In compounds featuring both furan and other aromatic rings, a competition between different types of π-stacking, such as furan–perfluorophenyl interactions, can dictate the final packing pattern. rsc.org

The following table summarizes the key non-covalent interactions involved in the self-assembly of pyrazine dicarbonitrile derivatives.

| Interaction Type | Description | Typical Role in Assembly |

| Nitrile-Nitrile | Dipolar interactions between electron-rich nitrogen and electron-poor carbon of adjacent cyano groups. rsc.org | Directs local packing and contributes to layered architectures. rsc.org |

| π-π Stacking | Attraction between the electron clouds of aromatic pyrazine and furan rings. mdpi.comresearchgate.net | Stabilizes crystal structures through columnar or herringbone packing. mdpi.comrsc.org |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (N or O). nih.govnih.gov | Provides strong, directional control to form tapes, sheets, or 3D frameworks in functionalized derivatives. researchgate.net |

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The rigid geometry and reactive sites of pyrazine-based molecules make them excellent candidates for use as building blocks (linkers) in COF synthesis.

Researchers have successfully designed and synthesized pyrazine-cored COFs by reacting pyrazine-based linkers, such as 2,3,5,6-tetrakis(4-aminophenyl)pyrazine, with ditopic aromatic aldehydes. rsc.org This strategy results in two-dimensional microporous structures with high stability. rsc.org While the direct integration of this compound into a COF has not been explicitly detailed in the provided sources, the principle has been established. The pyrazine core provides a geometrically defined scaffold, and functional groups like those on the furan-dicarbonitrile derivative could be modified to participate in the condensation reactions used to form COF networks. The nitrogen atoms within the pyrazine core of these COFs can act as active sites for applications such as CO2 capture. rsc.org

Catalytic Functionality and Applications

The distinct electronic properties of the dicyanopyrazine (DPZ) core make these compounds highly effective in photoredox catalysis, where they can mediate chemical reactions using the energy from visible light.

Derivatives of pyrazine-2,3-dicarbonitrile (B77751) (dicyanopyrazine, DPZ) have emerged as a powerful and tunable class of metal-free organic photoredox catalysts. mdpi.comrsc.org Their effectiveness stems from a "push-pull" electronic structure, where electron-donating substituents can be paired with the electron-accepting dicyanopyrazine core to precisely tune the molecule's electrochemical and photophysical properties. rsc.org

These catalysts exhibit several desirable characteristics:

Tunability: By systematically altering the donor groups attached to the pyrazine core, researchers can modify the catalyst's redox potentials and light absorption range, tailoring it for specific chemical transformations. mdpi.comrsc.org

High Stability: DPZ derivatives often show high chemical and photostability, which is crucial for maintaining catalytic activity over the course of a reaction. mdpi.com

Versatility: They can operate through different catalytic cycles, including single electron transfer (SET) and energy transfer (EnT) pathways, allowing them to participate in a wide variety of organic reactions. mdpi.com

The general applicability of DPZ derivatives has been demonstrated in several elegant organic transformations, positioning them as a promising alternative to more traditional, metal-based photocatalysts. mdpi.com

Understanding the mechanism of DPZ-mediated photoredox catalysis is key to optimizing existing reactions and designing new ones. The general catalytic cycle begins with the absorption of visible light by the DPZ catalyst, promoting it to an electronically excited state (DPZ*). mdpi.comresearchgate.net

This highly energetic excited state can then interact with a substrate in one of two primary ways:

Oxidative Quenching Cycle: The excited catalyst (DPZ*) accepts an electron from a substrate molecule, generating a substrate radical cation and the radical anion of the catalyst (DPZ•−).

Reductive Quenching Cycle: The excited catalyst (DPZ*) donates an electron to a substrate, forming a substrate radical anion and the catalyst radical cation (DPZ•+).

In either case, the resulting catalyst radical ion is subsequently returned to its original ground state by another single electron transfer event, closing the catalytic loop. mdpi.com A generalized mechanistic pathway is depicted below.

| Step | Process | Description |

| 1. Excitation | Light Absorption | The ground-state DPZ catalyst absorbs a photon of visible light to form the excited state, DPZ. mdpi.com |

| 2. Quenching | Electron Transfer | The excited DPZ engages in a single electron transfer with a substrate, forming a substrate radical and a DPZ radical ion (DPZ•+ or DPZ•−). mdpi.com |

| 3. Product Formation | Substrate Reaction | The substrate radical undergoes the desired chemical transformation. |

| 4. Regeneration | Catalyst Turnover | The DPZ radical ion is converted back to its ground state through a second electron transfer event, allowing it to begin a new cycle. mdpi.com |

Advanced techniques like time-resolved optical spectroscopy are crucial for probing the intricate details of these mechanisms, such as the lifetimes of excited states and the kinetics of electron transfer events, providing deeper insight into the catalyst's function. researchgate.netchemrxiv.org

Chemical Transformations and Reactivity Profile of 5 Furan 2 Yl Pyrazine 2,3 Dicarbonitrile

Reactions Involving the Nitrile Functionalities

The two nitrile groups on the pyrazine (B50134) ring are strongly activated by the electron-withdrawing nature of the heterocyclic core. This activation renders them susceptible to a variety of reactions, particularly those involving nucleophilic attack.

Nucleophilic Addition Reactions

The carbon atoms of the nitrile groups in pyrazine-2,3-dicarbonitrile (B77751) derivatives are highly electrophilic. This facilitates the addition of a wide array of nucleophiles. Research on related pyrazine-2,3-dicarbonitrile systems demonstrates that they readily react with nucleophiles such as amines, alcoholates, and thiolates to yield various substituted pyrazine derivatives. mdpi.com For instance, a notable reaction involves the phosphonylation of 5,6-disubstituted pyrazine-2,3-dicarbonitriles, where diethyl phosphite, in the presence of a base, displaces the cyanide groups to form pyrazine phosphonates. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism, highlighting the lability of the C-CN bond in such activated systems. researchgate.net Given this precedent, 5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile is expected to exhibit similar reactivity, allowing for the introduction of diverse functional groups through nucleophilic addition or substitution at the nitrile positions.

Hydrolytic Transformations

The nitrile functionalities of this compound can undergo hydrolysis under appropriate acidic or basic conditions. This process typically occurs in a stepwise manner, first yielding carboxamide intermediates and subsequently dicarboxylic acids. Studies on similar heterocyclic dinitriles confirm this transformation pathway. For example, the synthesis of certain pyrazine-2,3-dicarbonitrile derivatives is followed by hydrolysis to generate new pyrazine compounds, indicating that this is a viable transformation for this class of molecules. While specific studies on the hydrolysis of this compound are not detailed, the general chemical behavior of activated nitriles supports this reactivity. It is also important to consider that under certain conditions, particularly acidic ones, the furan (B31954) ring itself can be susceptible to hydrolysis, which could lead to ring-opening and the formation of dicarbonyl species.

Cyclotrimerization Reactions (e.g., Triazine Formation)

The presence of nitrile groups allows for the potential participation of this compound in cyclotrimerization reactions to form 1,3,5-triazine (B166579) rings. This reaction is a powerful method for synthesizing nitrogen-rich polymers and complex heterocyclic structures. The cyclotrimerization of dinitriles, often catalyzed by strong acids like trifluoromethanesulfonic acid or various metal catalysts, can proceed smoothly to afford highly branched polytriazines. acs.orgust.hkresearchgate.net This process, known as polycyclotrimerization, can generate hyperbranched polymers with high thermal stability and unique optical properties from various dinitrile monomers. acs.orgust.hk Given that this compound is a dinitrile, it could theoretically serve as a monomer in such polymerizations, leading to the formation of novel polymer architectures incorporating both furan and pyrazine moieties into a polytriazine backbone.

| Reaction Type | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| Nucleophilic Addition/Substitution | Amines, Alcohols, Thiols, HPO(OEt)₂ | Substituted Pyrazines (e.g., Phosphonates) | mdpi.comresearchgate.net |

| Hydrolysis | H₂O, Acid or Base Catalyst | Pyrazine Carboxamides/Carboxylic Acids | |

| Cyclotrimerization | Acid or Metal Catalyst | Polytriazine Networks | acs.orgust.hk |

Transformations of the Pyrazine Heterocyclic Core

The pyrazine ring, being electron-deficient, and the furan ring, a versatile diene, both offer pathways for further molecular transformations, including structural modifications and complex cyclization events.

Structural Modification and Ring Alteration

The pyrazine ring is an electron-poor aromatic system due to the presence of two nitrogen atoms. researchgate.net This electronic characteristic makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially if a good leaving group is present. Chemical transformations of pyrazine derivatives often involve modifications of substituents on the ring rather than direct alteration of the core. However, the fusion of additional rings or the introduction of strongly donating or withdrawing groups can modulate its electronic properties and reactivity. nih.gov In the case of this compound, the pyrazine core is highly electron-deficient, which could make it a candidate for interactions with electron-rich species in anion-pi stacking or other non-covalent interactions, a property noted in other electron-poor heterocycles like triazines and pyridines. acs.org

Dehydrogenation and Intramolecular Cyclization Pathways

The furan moiety in this compound provides a key site for intramolecular cyclization reactions. Furans can act as dienes in intramolecular Diels-Alder reactions, a powerful tool for constructing complex polycyclic systems. youtube.com This reactivity is often exploited by tethering a dienophile to the furan ring, which facilitates the cyclization process. youtube.com

Furthermore, the furan ring is susceptible to rearrangement and ring-opening reactions, particularly when catalyzed by transition metals like rhodium. researchgate.netnih.gov Rhodium-catalyzed reactions can trigger intramolecular processes, leading to the formation of diverse and highly functionalized new heterocyclic or carbocyclic structures. researchgate.netnih.govnih.govacs.org For instance, rhodium carbenoids can react with furans to initiate domino transformations or ring-opening, ultimately yielding different products like pyrroles or pyridines. researchgate.netnih.gov Another potential pathway involves intramolecular cycloadditions with other parts of the molecule, such as the nitrile groups, which could lead to novel fused ring systems. rsc.org These pathways highlight the potential of the furan ring to serve as a linchpin for complex molecular rearrangements and the construction of elaborate scaffolds from the this compound template.

| Transformation Type | Reactive Moiety | Key Features | Potential Outcome | Reference |

|---|---|---|---|---|

| Structural Modification | Pyrazine Ring | Electron-deficient character. | Nucleophilic substitution (with leaving group), formation of fused rings. | nih.gov |

| Intramolecular Diels-Alder | Furan Ring | Furan acts as a diene with a tethered dienophile. | Formation of complex polycyclic adducts. | youtube.com |

| Catalytic Rearrangement | Furan Ring | Transition metal (e.g., Rhodium) catalysis. | Ring-opening, rearrangement to other heterocycles (e.g., pyridines, pyrroles). | researchgate.netnih.gov |

| Intramolecular Cycloaddition | Furan & Nitrile Groups | Reaction between the furan ring and an activated nitrile imide or other group. | Novel fused heterocyclic systems. | rsc.org |

Reactivity Profile of the Furan Substituent

The furan moiety within the this compound molecule is a π-electron-rich heterocycle, which imparts a distinct reactivity profile compared to its pyrazine core. The presence of the oxygen atom significantly influences the aromaticity and electron distribution of the ring, making it highly susceptible to certain chemical transformations.

Furan is known to undergo electrophilic aromatic substitution much more readily than benzene, a consequence of the electron-donating nature of the ring oxygen atom which increases electron density. pearson.comchemicalbook.com This heightened reactivity allows for substitutions to occur under milder conditions. pearson.compharmaguideline.com The preferred site of electrophilic attack on an unsubstituted furan ring is the C2 (or α) position. pearson.comquora.comonlineorganicchemistrytutor.com This regioselectivity is attributed to the superior stability of the carbocation intermediate formed upon attack at the C2 position, which can be stabilized by three resonance structures, as opposed to only two for attack at the C3 (or β) position. chemicalbook.comquora.com

In the case of this compound, the furan ring is already substituted at the C2 position with an electron-withdrawing dicyanopyrazine group. The general principles governing electrophilic substitution on substituted furans are as follows:

Activating Groups (Electron-Donating Groups - EDG): Substituents such as alkyl, hydroxyl, or methoxy (B1213986) groups activate the furan ring, making it even more reactive than unsubstituted furan. An EDG at the C2 position directs incoming electrophiles primarily to the C5 position. askfilo.com

Deactivating Groups (Electron-Withdrawing Groups - EWG): Substituents like cyano, formyl, or carboxyl groups deactivate the ring towards electrophilic attack. pharmaguideline.comaskfilo.com An EWG at the C2 position directs incoming electrophiles to the C4 and, to a lesser extent, the C5 positions. askfilo.com

The 5-(pyrazine-2,3-dicarbonitrile) substituent is strongly electron-withdrawing. Therefore, it deactivates the furan ring in this compound towards electrophilic aromatic substitution. The most likely positions for an electrophile to attack would be C4 and C5, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Table 1: General Regioselectivity of Electrophilic Aromatic Substitution on 2-Substituted Furans

| Substituent at C2 | Nature of Substituent | Ring Reactivity | Preferred Position of Second Substitution |

| -CH₃, -OCH₃ | Electron-Donating (Activating) | Increased | C5 |

| -CHO, -CN, -COOH | Electron-Withdrawing (Deactivating) | Decreased | C4 and C5 |

| -Pyrazine-2,3-dicarbonitrile | Electron-Withdrawing (Deactivating) | Decreased | C4 and C5 (predicted) |

The furan ring, while aromatic, possesses lower resonance energy compared to benzene, making it susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions or upon oxidation. chemicalbook.comyoutube.com Protonation of the furan ring, especially when bearing electron-releasing substituents, can lead to polymerization or ring-opening. pharmaguideline.com Conversely, electron-withdrawing groups can lend some stability against acid-catalyzed degradation. pharmaguideline.com

Several key transformation processes applicable to furan derivatives are:

Oxidative Ring-Opening: Furan rings can be oxidatively cleaved to yield 1,4-dicarbonyl compounds. nih.govorganicreactions.org A prominent example is the Achmatowicz reaction, where furfuryl alcohols are oxidized to 2,5-dihydro-2H-pyran-2-ones, providing access to functionalized heterocyclic structures. organicreactions.org This highlights that the furan ring can serve as a masked dicarbonyl functionality.

Acid-Catalyzed Rearrangements: In the presence of acids, furan derivatives can undergo complex rearrangements. For instance, benzofuranyl carbinols have been shown to rearrange into polysubstituted furans through a benzofuran (B130515) ring-opening and subsequent furan recyclization process. nih.gov Similarly, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be transformed into benzofuran derivatives via an acid-catalyzed furan ring opening followed by a ring-closing reaction. mdpi.com The presence of water and the nature of the acid catalyst can significantly influence the outcome of these reactions, sometimes leading to the formation of levulinic acid derivatives. nih.gov

Cascade Rearrangements: More complex cascade reactions involving double recyclization of furan rings have been reported, where one furan serves as a 1,3-dicarbonyl equivalent for the transformation of another. researchgate.net

Lewis Acid-Catalyzed Processes: Lewis acids can also mediate ring-opening reactions. For example, 2,3-dihydrofuran (B140613) acetals undergo intramolecular ring-opening benzannulation in the presence of a Lewis acid to form 1-hydroxycarbazoles. mdpi.com

For this compound, the strong electron-withdrawing nature of the pyrazine substituent would likely influence its susceptibility to these transformations, potentially requiring specific and optimized conditions to achieve controlled ring-opening or rearrangement.

Radical Cascade Reactions Involving Dicyanopyrazines

The dicyanopyrazine (DPZ) core of the molecule is well-known for its role in photoredox catalysis, making it an active participant in radical-based transformations. mdpi.comrsc.orgscispace.com DPZ and its derivatives possess desirable photoelectronic properties, including high chemical and photostability and a tunable HOMO-LUMO gap, which are advantageous for initiating radical cascade pathways. mdpi.com

Under visible light irradiation, the DPZ moiety can be excited, transforming it into a potent single-electron transfer (SET) agent. scispace.comnih.gov The general mechanism involves the excited DPZ* species undergoing a quenching process to generate a radical anion (DPZ•−) or a radical cation (DPZ•+). mdpi.comnih.gov This radical ion can then react with a substrate to generate a new radical species, initiating a cascade reaction. mdpi.com

A radical cascade reaction typically involves three main phases:

Initiation: Generation of a radical species. In this context, this would be achieved through a photoredox process involving the dicyanopyrazine unit.

Propagation/Cascade: The initial radical undergoes a series of sequential intramolecular or intermolecular reactions, often involving cyclizations, to rapidly build molecular complexity. nih.govnih.gov

Termination: The cascade is concluded by a final step that quenches the radical, leading to the stable final product.

The dicyanopyrazine framework is particularly effective in these processes due to its planar and polarizable π-system, which can stabilize the radical anion intermediate through delocalization. rsc.org The tunability of the DPZ core by altering substituents allows for the optimization of its redox potentials and absorption properties for specific catalytic applications. rsc.orgnih.gov Therefore, this compound has the potential to act as an integrated photocatalyst, where the dicyanopyrazine unit absorbs light to initiate a radical cascade that could involve transformations on a separate substrate or even on its own furan substituent under appropriate conditions.

Future Research Directions and Emerging Applications

Innovations in Synthetic Methodologies

While established methods for the synthesis of pyrazine-2,3-dicarbonitrile (B77751) derivatives exist, often involving the condensation of dicarbonyl compounds with diaminomaleonitrile (B72808), future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 5-(furan-2-yl)pyrazine-2,3-dicarbonitrile and its analogues. rhhz.netresearchgate.net Innovations may include:

One-Pot, Multi-Component Reactions: Designing novel one-pot syntheses that combine commercially available starting materials to construct the target molecule in a single step, thereby improving efficiency and reducing waste. researchgate.netnih.gov

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound, with the potential for in-line purification.

C-H Functionalization: Exploring direct C-H functionalization of simpler pyrazine (B50134) or furan (B31954) precursors would offer a more atom-economical approach to the synthesis of this and related compounds. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be a key focus, aligning with the principles of sustainable chemical manufacturing.

A comparative table of potential synthetic innovations is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified procedures. | Catalyst design, reaction optimization. |

| Flow Chemistry | Scalability, enhanced safety, precise process control. | Reactor design, integration of purification. |

| C-H Functionalization | Atom economy, reduced pre-functionalization steps. | Catalyst development, regioselectivity control. |

| Green Chemistry | Reduced environmental impact, sustainability. | Use of bio-based solvents, energy efficiency. |

Predictive Computational Chemistry and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool in predicting the properties and guiding the design of new materials based on this compound. tandfonline.comnih.goviiste.org Future computational studies are expected to focus on:

Electronic and Optoelectronic Properties: Calculating the HOMO-LUMO energy gap, charge transport characteristics, and absorption/emission spectra to identify potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The electron-deficient pyrazine core and electron-rich furan ring suggest potential for intramolecular charge transfer, a desirable property for such materials. slideshare.net

Molecular Docking and Reactivity: Predicting the interaction of this compound with biological targets or as a ligand in catalytic systems. This can accelerate the discovery of new applications in medicinal chemistry and catalysis.

** Excited State Dynamics:** Investigating the behavior of the molecule in its excited states to understand its photophysical properties, which is crucial for applications in photochemistry and as photosensitizers. rsc.org

Materials Simulation: Modeling the packing and intermolecular interactions of this compound in the solid state to predict its bulk properties as a functional material.

A summary of key computational parameters and their relevance is provided below:

| Computational Parameter | Predicted Property | Potential Application |

| HOMO-LUMO Gap | Electronic band gap | Organic semiconductors |

| Charge Mobility | Charge transport efficiency | OFETs, Photovoltaics |

| Absorption/Emission Spectra | Optical properties | OLEDs, Sensors |

| Binding Affinity | Interaction with other molecules | Drug design, Catalysis |

Expanding Horizons in Functional Material Applications

The intrinsic properties of this compound make it a promising candidate for a range of functional materials. rsc.org Future research is anticipated to explore its use in:

Organic Electronics: The combination of electron-donating (furan) and electron-accepting (pyrazine) moieties suggests that this compound could be a building block for novel organic semiconductors and light-emitting materials. researchgate.netntu.edu.sg

Chemosensors: The nitrogen atoms in the pyrazine ring and the nitrile groups can act as binding sites for metal ions or other analytes, making it a potential platform for the development of selective and sensitive chemosensors.

Energetic Materials: The high nitrogen content and the presence of the pyrazine ring, a common moiety in energetic materials, suggest that derivatives of this compound could be investigated for such applications, with computational studies guiding the design of stable yet powerful materials. tandfonline.com

Polymers and MOFs: this compound can be used as a monomer for the synthesis of novel polymers with tailored electronic and thermal properties. It could also serve as a ligand for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Hierarchical Supramolecular Architecture Design

The planar structure and the presence of multiple hydrogen bond acceptors (nitrogen atoms of the pyrazine and nitrile groups) and a potential hydrogen bond donor (if derivatized) make this compound an excellent candidate for the construction of complex supramolecular architectures. rsc.orgresearchgate.net Future research in this area will likely involve:

Self-Assembly Studies: Investigating the self-assembly of the molecule in different solvents and on various surfaces to form well-defined nanostructures such as wires, ribbons, and sheets. rsc.orgresearchgate.net

Coordination-Driven Assembly: Utilizing the pyrazine nitrogen atoms as coordination sites for metal ions to form metallacycles and coordination polymers with interesting topologies and functions. mdpi.comnih.gov

Host-Guest Chemistry: Exploring the ability of macrocycles and cages constructed from this molecule to encapsulate guest molecules, leading to applications in drug delivery and molecular recognition.

Functional Supramolecular Materials: Designing supramolecular assemblies with emergent properties, such as stimuli-responsiveness or enhanced electronic conductivity, arising from the ordered arrangement of the molecular components. researchgate.net

Enhancing Catalytic Efficiency and Scope

The pyrazine moiety is known to act as a ligand in various catalytic systems. ubc.caacs.orgtandfonline.com The unique electronic properties of this compound could be harnessed to develop novel catalysts. Future research directions include:

Ligand Design for Homogeneous Catalysis: Employing this molecule as a ligand for transition metals to create catalysts for a variety of organic transformations. The electronic properties of the furan and dicarbonitrile substituents can be tuned to modulate the activity and selectivity of the metal center. nih.gov

Heterogeneous Catalysis: Immobilizing the compound or its metal complexes on solid supports to create robust and recyclable heterogeneous catalysts.

Photocatalysis: The potential for intramolecular charge transfer suggests that this compound could be explored as an organic photocatalyst for light-driven chemical reactions. researchgate.net

Electrocatalysis: Investigating the electrochemical properties of metal complexes of this ligand for applications in electrocatalysis, such as in fuel cells or for the reduction of carbon dioxide. ubc.ca

The table below summarizes potential catalytic applications:

| Catalysis Type | Role of this compound | Potential Reactions |

| Homogeneous | Ligand for transition metals | Cross-coupling reactions, hydrogenation |

| Heterogeneous | Immobilized catalyst or ligand | Oxidation, reduction reactions |

| Photocatalysis | Organic photosensitizer | Redox reactions, organic synthesis |

| Electrocatalysis | Redox-active ligand | CO2 reduction, water splitting |

Q & A

Q. What are the optimal synthetic conditions for preparing 5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile?

The compound is synthesized via condensation of furan-2,3-diones with diaminomaleonitrile in benzene under reflux for 2 hours, yielding moderate to excellent results (Table 2). Purification involves crystallization or column chromatography, followed by drying over P₂O₅ . Key parameters include solvent choice (benzene for reflux stability) and stoichiometric control (1:1 molar ratio of reactants).

Q. How can impurities be minimized during purification?

Post-reaction, the crude product is cooled to room temperature, filtered, and recrystallized from acetonitrile. Column chromatography with silica gel is recommended for derivatives with low solubility. Monitoring via TLC (thin-layer chromatography) ensures separation efficiency .

Q. What spectroscopic methods are used for structural validation?

Standard characterization includes:

- Melting Point Analysis : Electrothermal apparatus (uncorrected values, Table 1) .

- IR and NMR Spectroscopy : Functional group identification (e.g., nitrile stretches at ~2200 cm⁻¹, furan C-O-C vibrations).

- Elemental Analysis : Confirmation of C, H, N ratios.

Advanced Research Questions

Q. How does the furan substituent influence electronic properties and reactivity?

The electron-rich furan ring enhances π-conjugation with the pyrazine core, affecting charge distribution. Computational studies (DFT) or cyclic voltammetry can quantify this effect. Comparative analysis with non-furan analogs (e.g., 5-phenyl derivatives) reveals shifts in redox potentials and nucleophilic reactivity .

Q. What mechanistic insights explain side-product formation during synthesis?

Competing pathways, such as incomplete cyclization or hydrolysis of nitrile groups, may occur. Isotopic labeling (e.g., oxygen-17 in furan-dione intermediates) helps trace reaction pathways and identify intermediates. For example, rearrangements under acidic conditions can lead to byproducts like alkylidenebutenolides .

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction (e.g., monoclinic P21/n space group for 5,6-diphenyl analogs) provides bond-length precision (mean C–C = 0.004 Å) and confirms planarity of the pyrazine-furan system. Discrepancies between computational and experimental geometries highlight steric or solvation effects .

Q. What strategies address contradictory bioactivity data in herbicidal assays?

Variations in substituent effects (e.g., electron-withdrawing groups on pyrazine) can alter herbicidal potency. Controlled studies using standardized protocols (e.g., OECD guidelines for plant growth inhibition) and dose-response curves are critical. For instance, 6-phenyl derivatives show enhanced activity due to lipophilic interactions .

Methodological Tables

Q. Table 1: Yields of Pyrazine-2,3-dicarbonitrile Derivatives

| Derivative | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5a | Furan-2-yl | 78 | 210–212 |

| 5b | 4-Cl-C₆H₄ | 85 | 225–227 |

| Data adapted from Table 2 . |

Q. Table 2: Crystallographic Parameters for Structural Analysis

| Parameter | Value (Å/°) |

|---|---|

| a-axis | 9.2195 |

| b-axis | 7.2837 |

| β-angle | 101.108 |

| Space Group | P21/n |

| Data from monoclinic 5,6-diphenyl analog . |

Safety and Handling Considerations

- Lab Safety : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Avoid water contact due to potential hydrolysis of nitrile groups .

- Waste Disposal : Neutralize acidic byproducts (e.g., formic acid salts) with Na₂CO₃ before aqueous disposal .

Research Gaps and Future Directions

- Structure-Activity Relationships : Systematic substitution studies (e.g., halogenation, alkylation) to optimize agrochemical or pharmacological profiles.

- In Silico Modeling : Predict solubility and bioavailability using QSPR (quantitative structure-property relationship) models.

- Environmental Impact : Assess ecotoxicity (e.g., H400 hazard codes) via OECD 201/202 algal/daphnia assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.